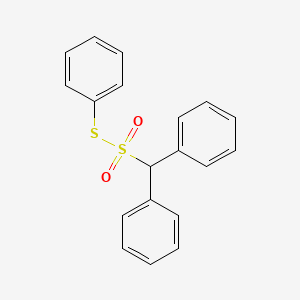
S-Phenyl diphenylmethanesulfonothioate
Description
Propriétés
Numéro CAS |
4181-89-9 |
|---|---|
Formule moléculaire |
C19H16O2S2 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
[phenyl(phenylsulfanylsulfonyl)methyl]benzene |
InChI |
InChI=1S/C19H16O2S2/c20-23(21,22-18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H |
Clé InChI |
YFTDQHDZZPFMEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)SC3=CC=CC=C3 |
Origine du produit |
United States |
Méthodes De Préparation
The synthesis of S-Phenyl diphenylmethanesulfonothioate can be achieved through various methods. One efficient method involves the reaction of silyl derivatives of carboxylic acids and benzenethiols with p-trifluoromethylbenzoic anhydride in the presence of a catalytic amount of titanium (IV) salt . This method yields S-phenyl carbothioates in excellent yields . Another approach involves the use of tryptophan synthase through a chemoenzymatic method, starting with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, hydrolysis, and enzymatic synthesis .
Analyse Des Réactions Chimiques
S-Phenyl diphenylmethanesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles. Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles.
Applications De Recherche Scientifique
Scientific Research Applications
1. Organic Synthesis:
- Reactive Intermediate: S-Phenyl diphenylmethanesulfonothioate serves as a reactive intermediate in organic synthesis, particularly for creating sulfur-containing heterocycles. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups into complex organic molecules .
2. Medicinal Chemistry:
- Antimicrobial Agents: Research has explored its potential in developing new antimicrobial agents. The sulfonothioate group may enhance the biological activity of compounds, making them effective against various pathogens .
- Pharmacological Studies: Studies indicate that derivatives of this compound can possess significant pharmacological activities, which may include anti-inflammatory and anticancer properties .
3. Industrial Applications:
- Specialty Chemicals Production: The compound is utilized in producing specialty chemicals with unique properties, beneficial for various industrial applications .
Case Studies and Research Findings
Several studies have documented the efficacy and versatility of this compound:
- Study on Antimicrobial Properties: A recent study investigated the antimicrobial activity of various sulfonothioate derivatives, including this compound, demonstrating promising results against resistant bacterial strains .
- Organic Synthesis Applications: Research highlighted its use as an intermediate in synthesizing complex organic molecules, showcasing its importance in advancing synthetic methodologies .
Mécanisme D'action
The mechanism of action of S-Phenyl diphenylmethanesulfonothioate involves its interaction with specific molecular targets. The compound can undergo electron transfer processes, leading to the cleavage of chemical bonds and the formation of reactive intermediates . These intermediates can then participate in further chemical reactions, contributing to the compound’s overall reactivity and biological activity.
Comparaison Avec Des Composés Similaires
S-Phenyl diphenylmethanesulfonothioate can be compared with other similar compounds, such as:
Phenyl sulfonylacetophenone: This compound is used as a nucleophile in various organic transformations and has applications in the synthesis of heterocycles.
Thiobenzophenone: Used in the synthesis of sulfur-containing heterocycles.
S-Phenyl-L-cysteine: Known for its potential antiretroviral activity. The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis and other applications.
Activité Biologique
Overview of S-Phenyl Diphenylmethanesulfonothioate
This compound is an organosulfur compound known for its potential applications in various fields, including agriculture and medicinal chemistry. Its biological activity primarily stems from its ability to interact with biological systems, which can lead to both beneficial and harmful effects.
The biological activity of this compound is largely attributed to its role as a sulfonothioate , which can influence various biochemical pathways. It may act as an inhibitor or modulator of specific enzymes, impacting cellular processes such as:
- Enzyme Inhibition : The compound may inhibit enzymes involved in detoxification processes, leading to altered metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in cells, affecting cell viability and function.
Toxicological Studies
Research on the toxicological effects of this compound has shown that it can exhibit cytotoxic properties. Key findings include:
- Cell Viability : Studies indicate that exposure to varying concentrations of the compound reduces cell viability in cultured human and animal cells.
- Apoptosis Induction : The compound has been linked to increased apoptosis in certain cell lines, suggesting a mechanism for its cytotoxic effects.
Case Studies
- Agricultural Impact : In agricultural research, this compound has been studied for its potential as a pesticide. Field trials have demonstrated its effectiveness against specific pests while also raising concerns about non-target species toxicity.
- Pharmacological Research : In pharmacological contexts, studies have explored its potential as a therapeutic agent. For instance, preliminary investigations suggest that it may have anti-inflammatory properties, although further research is necessary to elucidate the underlying mechanisms.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


